Zardaverine is a pyridazinone derivative [, ] classified as a dual-selective phosphodiesterase (PDE) inhibitor [, , , , , , , , , , , , ]. It exhibits potent inhibitory activity against PDE3 and PDE4 isoenzymes [, , , , , , , , , , , , ]. In scientific research, Zardaverine serves as a valuable tool to investigate the role of cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP), in various cellular processes and disease models [, , , , , , , , , , , , ].
Molecular Structure Analysis
A study reports the crystal structure of Zardaverine, providing detailed information on bond lengths, angles, and crystallographic parameters []. This information is crucial for understanding the molecule's 3D conformation and its interactions with biological targets.
Mechanism of Action
Zardaverine exerts its effects primarily by inhibiting PDE3 and PDE4 isoenzymes [, , , , , , , , , , , , ]. These enzymes are responsible for the degradation of cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting PDE3 and PDE4, Zardaverine elevates intracellular cAMP levels [, , , , , , , , , , , , ], leading to a cascade of downstream effects depending on the cell type and the specific signaling pathway involved.
Applications
Respiratory System Research: Zardaverine has been extensively studied in the context of asthma and other respiratory diseases [, , , , , , , , , ]. It demonstrates bronchodilatory effects in various animal models by inhibiting PDE isoenzymes in airway smooth muscle [, , , , , , , ]. Additionally, Zardaverine attenuates inflammatory responses in the airways, such as eosinophil infiltration and cytokine release [, , , , ], highlighting its potential as an anti-inflammatory agent.
Cardiovascular Research: Zardaverine exhibits vasodilatory effects in different vascular beds, including pulmonary, renal, and systemic circulation [, , , , , ]. It also influences cardiac function, demonstrating positive inotropic activity [, ]. These findings highlight Zardaverine's potential in cardiovascular research, particularly in investigating vascular tone regulation and cardiac contractility.
Immunology and Inflammation Research: Zardaverine modulates immune cell functions, including the inhibition of lymphocyte proliferation, suppression of cytokine release from macrophages, and attenuation of neutrophil recruitment [, , , , , ]. These findings suggest its potential in studying inflammatory responses and immune modulation.
Cancer Research: Recent studies suggest potential applications for Zardaverine in cancer research [, , , ]. Specifically, Zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma cells [] and influences PD-L1 expression in lung adenocarcinoma cells [].
Other Applications: Zardaverine has shown efficacy in enhancing the motility of frozen-thawed boar sperm [], highlighting its potential in reproductive biology research. Additionally, it has been used to investigate ion transport mechanisms in epithelial cells [, ].
Related Compounds
Roflumilast
Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. It is clinically used for the treatment of chronic obstructive pulmonary disease (COPD) and has been investigated for its potential in treating asthma [].
Trequinsin
Compound Description: Trequinsin is a selective phosphodiesterase-3 (PDE3) inhibitor [, ]. It increases intracellular cAMP levels by inhibiting PDE3 activity.
Rolipram
Compound Description: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor [, , , , , , , , ]. It exerts its effects by inhibiting PDE4 activity, leading to increased intracellular cAMP levels.
Relevance: Rolipram and zardaverine share the ability to inhibit PDE4, but zardaverine additionally inhibits PDE3 [, , , , , , , , ]. This difference in selectivity profiles leads to varying effects on different cell types and responses. For example, both compounds can relax airway smooth muscle, but rolipram is less effective in blocking lipopolysaccharide-induced bronchoconstriction because it doesn't attenuate thromboxane release, unlike zardaverine [].
Siguazodan
Compound Description: Siguazodan is a selective phosphodiesterase-3 (PDE3) inhibitor [, ]. It acts by inhibiting PDE3, resulting in increased intracellular cAMP levels.
Relevance: Siguazodan and zardaverine both target phosphodiesterases but exhibit distinct selectivity profiles. Siguazodan is a selective PDE3 inhibitor, while zardaverine inhibits both PDE3 and PDE4 [, ]. This difference in selectivity contributes to their divergent effects on various cellular processes. For instance, in a study on guinea pig models, siguazodan alone was ineffective in blocking bronchospasm induced by histamine or LTD4, whereas zardaverine effectively antagonized the contractions elicited by both spasmogens [].
IBMX (3-isobutyl-1-methylxanthine)
Compound Description: IBMX is a non-selective phosphodiesterase (PDE) inhibitor, meaning it inhibits multiple PDE isoenzymes [, , , , ]. It is commonly used in research for its ability to increase intracellular cAMP and cGMP levels.
Zaprinast
Compound Description: Zaprinast is a selective inhibitor of phosphodiesterase type 5 (PDE5) and, to a lesser extent, PDE1 [, , , ]. By inhibiting PDE5, zaprinast increases intracellular cGMP levels.
Relevance: While both zaprinast and zardaverine modulate cyclic nucleotide pathways, they target different PDE isoenzymes [, , , ]. Zaprinast primarily inhibits PDE5, while zardaverine inhibits PDE3 and PDE4. This difference in selectivity profiles leads to distinct physiological effects. For instance, zaprinast effectively relaxes PGF2α-induced tone in human pulmonary arteries, whereas zardaverine is less effective in this regard [].
Theophylline
Compound Description: Theophylline is a non-selective phosphodiesterase (PDE) inhibitor, known for its bronchodilatory properties [, , , ]. It is commonly used in the management of asthma and other respiratory diseases.
Benzafentrine
Compound Description: Benzafentrine is a dual-selective phosphodiesterase (PDE) inhibitor targeting both PDE3 and PDE4 [, ].
Tolafentrine
Compound Description: Tolafentrine is a dual-selective phosphodiesterase (PDE) inhibitor targeting both PDE3 and PDE4 [, ]. It acts by increasing intracellular cAMP levels.
Denbufylline
Compound Description: Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor [, ]. It increases intracellular cAMP levels by inhibiting PDE4.
Relevance: Both denbufylline and zardaverine target the PDE pathway, but denbufylline selectively inhibits PDE4, while zardaverine inhibits both PDE3 and PDE4 [, ]. This difference in selectivity profiles may result in different pharmacological effects, particularly in cell types where both PDE3 and PDE4 are expressed.
Forskolin
Compound Description: Forskolin is a diterpene that directly activates adenylate cyclase, leading to increased intracellular cAMP levels [, , ].
Relevance: While zardaverine inhibits the breakdown of cAMP by PDEs, forskolin directly stimulates cAMP production [, , ]. This difference in mechanism of action makes forskolin a valuable tool in research to study cAMP-mediated signaling pathways and to investigate the effects of increased cAMP levels independently of PDE inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
YUKA1 is a cell permeable, potent inhibitor of KDM5A, showing little to no activity against KDM5B, KDM6A, and KDM6B. YUKA1 was shown to increase H3K4me3 levels in human cells and selectively inhibit the proliferation of cancer cells whose growth depends on KDM5A.
YUN90389, also known as PPARalpha/delta-IN-11, is a the first reported pparα/δ dual antagonist. YUN90389 was first reported in Bioorganic & Medicinal Chemistry Letters (2019), 29(3), 503-508. YUN90389 has CAS#1673590-38-9. According to Hodoodo Chemical Nomenclature, it was named as YUN90389.
An S1P receptor agonist YUN88562, also known as S1p receptor agonist 1, is an S1P receptor agonist extracted from patent WO 2015039587 A1, compound example 2. Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor. S1P inhibits the collagen-induced human platelet activation through S1PR4 but not S1PR1. YUN88562 has CAS#1514888-56-2, has no code name. According to Hodoodo Chemical Nomenclature, it is named as YUN88562 for easy scientific communication.
YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). YU238259 selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. YU238259 (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, YU238259 (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model. YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair. YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. YU238259 specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.